molecular formula C10H13NO4 B023093 D-alpha-Methyl DOPA CAS No. 2799-15-7

D-alpha-Methyl DOPA

Cat. No.: B023093
CAS No.: 2799-15-7
M. Wt: 211.21 g/mol
InChI Key: CJCSPKMFHVPWAR-UHFFFAOYSA-N
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Description

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is an aromatic amino acid derivative It is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a methyl group attached to the alpha carbon

Biochemical Analysis

Biochemical Properties

D-alpha-Methyl DOPA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the decarboxylation of dopa to dopamine, which is one step in the main pathway of noradrenaline synthesis . This interaction is significant as it influences the synthesis of noradrenaline, a crucial neurotransmitter.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to alpha (α)-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. For instance, it is known to inhibit the decarboxylation of dopa to dopamine, a step in the main pathway of noradrenaline synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid involves multiple steps. One common method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
  • 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA)

Uniqueness

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCSPKMFHVPWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970356
Record name (+/-)-Methyldopa
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Molecular Weight

211.21 g/mol
Source PubChem
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CAS No.

55-40-3, 555-30-6, 555-29-3
Record name (±)-Methyldopa
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Record name alpha-Methyldopa
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Record name L-Tyrosine, 3-hydroxy-.alpha.-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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